N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O2S/c1-24(2)19-8-4-17(5-9-19)21(16-23-29(3,27)28)26-14-12-25(13-15-26)20-10-6-18(22)7-11-20/h4-11,21,23H,12-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBYVFILGYKEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, including its mechanisms of action, affinity for various receptors, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperazine moiety substituted with both dimethylamino and fluorophenyl groups. Its empirical formula is C23H30F2N4O2S, and it has a molecular weight of approximately 466.58 g/mol. The presence of these functional groups suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Monoamine Transporter Interaction : Studies have shown that related compounds can act as substrates or inhibitors for monoamine transporters, which are critical in regulating neurotransmitter levels in the synaptic cleft. For instance, the compound 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) was noted for its high uptake in human serotonin transporter (hSERT) expressing cells, indicating similar potential for this compound .
- Dopamine Receptor Affinity : Analogous compounds have shown high affinity for dopamine D3 receptors compared to D2 receptors, suggesting that this compound may also preferentially interact with specific dopamine receptor subtypes .
Biological Activity Data
A summary of biological activity data is presented below:
Case Studies and Research Findings
- Fluorescent Substrate Development : A study focused on developing fluorescent substrates for hSERT highlighted the utility of compounds similar to this compound in real-time monitoring of serotonin transport. The compound exhibited superior fluorescence uptake compared to other analogs .
- Dopamine Receptor Selectivity : Another significant finding revealed that a related piperazine derivative demonstrated a marked selectivity for the D3 receptor over the D2 receptor, suggesting potential therapeutic implications for disorders involving dopaminergic dysregulation .
- Potential Therapeutic Applications : Given its interaction with serotonin and dopamine systems, this compound could have implications in treating mood disorders, anxiety, and possibly neurodegenerative diseases where monoamine dysregulation is a concern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
